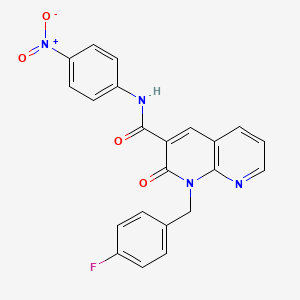

![molecular formula C24H20N2O3S B2768024 2,4-二甲氧基-N-[4-(4-苯基苯基)-1,3-噻唑-2-基]苯甲酰胺 CAS No. 312923-36-7](/img/structure/B2768024.png)

2,4-二甲氧基-N-[4-(4-苯基苯基)-1,3-噻唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

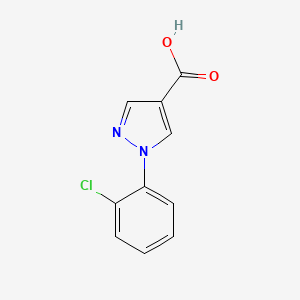

The compound “2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, among others .

Synthesis Analysis

The synthesis of benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products obtained from the synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of benzamide compounds can be analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . For instance, the NMR spectrum of a similar compound, 2,3-dimethoxy-N-(cyclohexyl)benzamide, revealed the presence of amide and iminol tautomeric structures .Chemical Reactions Analysis

Benzamide compounds exhibit various chemical reactions. For instance, they show antioxidant activity, which is determined by total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .科学研究应用

抗癌活性

Ravinaik 等人(2021 年)进行的一项研究探讨了 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的设计、合成和抗癌评估。这些化合物针对四种癌细胞系进行了评估,表现出中等至优异的抗癌活性,一些衍生物表现出的活性高于参考药物依托泊苷 (Ravinaik 等人,2021 年)。

抗菌和对接研究

Sailaja Rani Talupur 等人(2021 年)报告了 3-(5-(2-氧化)-(4-取代苯氧基)-苯并[d][1,3,2]二氧杂磷杂醇-5-基)-1H-四唑-1-基)噻吩-2-羧酰胺的合成、表征、抗菌评估和对接研究。这些研究强调了此类化合物在对抗微生物感染和通过分子对接研究深入了解其作用机制方面的潜力 (Talupur 等人,2021 年)。

晶体结构分析

P. Sharma 等人(2016 年)专注于相关化合物的晶体结构分析,详细了解其分子构型和相互作用。这项研究强调了结构理解在治疗剂开发中的重要性 (Sharma 等人,2016 年)。

神经保护作用的酶抑制

S. Röver 等人(1997 年)详细介绍了 N-(4-苯基噻唑-2-基)苯磺酰胺作为犬尿氨酸 3-羟化酶抑制剂的合成和生化评估。这些化合物通过其抑制活性,提出了神经保护作用的潜在途径,解决神经变性和炎症等情况 (Röver 等人,1997 年)。

抗过敏潜力

K. D. Hargrave 等人(1983 年)合成了一系列 N-(4-取代-噻唑基)草酰胺酸衍生物,显示出强效、口服有效的抗过敏活性。这项研究为过敏治疗新疗法的开发开辟了道路 (Hargrave 等人,1983 年)。

作用机制

Mode of Action

Similar compounds with thiazole and benzamide groups have been reported to exhibit anti-inflammatory and antimicrobial activities . The exact mechanism by which this compound interacts with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the biochemical pathways affected by N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2,4-dimethoxybenzamide. Based on the known activities of similar compounds, it may influence pathways related to inflammation and microbial growth .

Result of Action

Given the reported activities of similar compounds, it may exhibit anti-inflammatory and antimicrobial effects .

属性

IUPAC Name |

2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-28-19-12-13-20(22(14-19)29-2)23(27)26-24-25-21(15-30-24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORZYJDERKAKHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

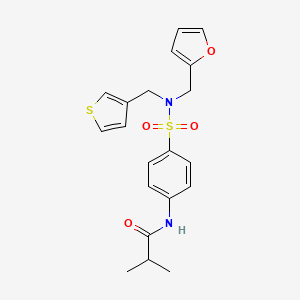

![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)

![3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/no-structure.png)

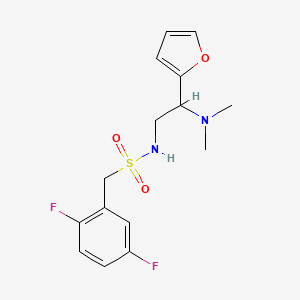

![4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2767947.png)

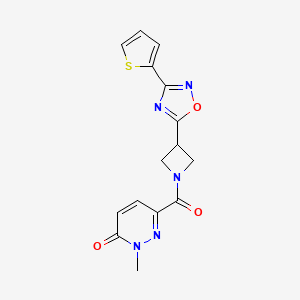

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)

![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2767963.png)